6-Thioxanthine

Suicide Gene Therapy Glioma Prodrug

6-Thioxanthine (6-TX) is the exclusive, non-interchangeable substrate for the E. coli gpt suicide gene system, essential for validating glioma and solid tumor vectors (ID50 4.1 µM in gpt+ vs. >500 µM in parental cells). As the obligate 6-mercaptopurine metabolite, it is an irreplaceable LC-MS/MS reference standard for pharmacogenomic studies on xanthine oxidase variants (up to 64.7% CLint reduction). Unlike 6-MP or 6-TG, its parasitostatic action on Toxoplasma gondii enables unique IMPDH target validation without cytocidal confounding. Procure this ≥98% purity, analytically validated reagent for definitive preclinical research where generic alternates are ineffective.

Molecular Formula C5H4N4OS
Molecular Weight 168.18 g/mol
CAS No. 2002-59-7
Cat. No. B131520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thioxanthine
CAS2002-59-7
Synonyms1,3,6,9-Tetrahydro-6-thioxo-2H-purin-2-one;  2-Hydroxy-6-mercaptopurine;  2-Hydroxy-6-thiopurine;  3,6-Dihydro-6-thioxo-9H-purine-2(1H)-one;  6-Mercaptoxanthine;  NSC 12160; 
Molecular FormulaC5H4N4OS
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=S)NC(=O)N2
InChIInChI=1S/C5H4N4OS/c10-5-8-3-2(4(11)9-5)6-1-7-3/h1H,(H3,6,7,8,9,10,11)
InChIKeyRJOXFJDOUQJOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thioxanthine (CAS 2002-59-7): Baseline Characterization and Metabolic Identity in Thiopurine Pathways


6-Thioxanthine (6-TX, CAS 2002-59-7, C5H4N4OS, molecular weight 168.18 g/mol) is a sulfur-containing analog of the purine base xanthine, formally designated as 1,3,6,9-tetrahydro-6-thioxo-2H-purin-2-one [1]. Its defining chemical feature is the substitution of the 6-oxo group of xanthine with a thioxo group, conferring a distinct pKa (6.5 ± 0.1) that influences its protonation state under physiological conditions [2]. In mammalian systems, 6-thioxanthine is the obligate intermediate metabolite in the oxidative conversion of the antileukemic prodrug 6-mercaptopurine (6-MP) to its terminal inactive metabolite 6-thiouric acid (6-TUA), a pathway mediated by the molybdoflavoenzymes aldehyde oxidase (AO), xanthine oxidase (XO), and xanthine dehydrogenase (XDH) [3].

Why Generic Thiopurine Substitution Fails: The Specialized Enzymatic and Pharmacological Niche of 6-Thioxanthine (2002-59-7)


Generic substitution within the thiopurine class is fundamentally precluded because 6-thioxanthine occupies a unique, non-interchangeable node in purine biochemistry. Unlike the cytotoxic prodrug 6-mercaptopurine (6-MP) or the DNA-incorporating antimetabolite 6-thioguanine (6-TG), 6-thioxanthine is not a therapeutic agent per se but a specific metabolic intermediate [1]. Its 6-thioxo substitution confers a pKa shift relative to xanthine, altering its recognition by purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in ways that do not parallel 2-thioxanthine [2]. Critically, 6-thioxanthine is the exclusive substrate for the Escherichia coli gpt gene product in suicide gene therapy paradigms, where 6-MP and 6-TG are entirely ineffective against gpt-transduced cells, establishing a functional exclusivity that cannot be met by any other thiopurine [3].

Product-Specific Quantitative Evidence Guide for 6-Thioxanthine (2002-59-7): Comparative Data for Procurement Decisions


Exclusive gpt Suicide Gene Prodrug: High Selectivity Index Versus Parental Glioma Cells

In the gpt/6-TX suicide gene therapy system, 6-thioxanthine demonstrates a striking selectivity index when comparing gpt-transduced C6 glioma cells to parental C6 cells. Retrovirus-mediated transfer of the E. coli gpt gene sensitized cells to 6-thioxanthine with an ID50 of 4.1 µM, whereas parental C6 cells were unaffected at concentrations up to 500 µM, establishing a >120-fold therapeutic window [1]. This selectivity is not observed with 6-mercaptopurine or 6-thioguanine in this context, as they do not require gpt for activation and exhibit non-specific cytotoxicity.

Suicide Gene Therapy Glioma Prodrug

In Vivo Efficacy: Significant Reduction in Intracerebral Tumor Volume and Survival Benefit

In a nude mouse model of intracerebral tumors, treatment with 6-thioxanthine following grafting of gpt-retrovirus producer cells resulted in an 80% reduction in tumor volume compared to untreated controls [1]. Furthermore, this treatment led to a 28% increase in the mean survival time of animals harboring intracerebral tumors (p < 0.0005) [1]. These in vivo outcomes provide a direct quantitative measure of therapeutic efficacy that is not achievable with non-gpt-activated analogs.

In Vivo Efficacy Brain Tumor Gene Therapy

Parasitostatic Versus Cytocidal Action: Differential Effect on Toxoplasma gondii Compared to Mammalian Cells

In contrast to the cytocidal effect of 6-thiopurines on mammalian cells, 6-thioxanthine exerts a parasitostatic action on Toxoplasma gondii [1]. The mechanism involves conversion of 6-thioxanthine to 6-thioxanthosine 5'-phosphate by the parasite's hypoxanthine-guanine phosphoribosyltransferase, which accumulates to near millimolar concentrations intracellularly and inhibits inosine 5'-phosphate dehydrogenase, depleting guanine nucleotides without generating cytotoxic 6-thioguanine nucleotides [1]. This differential activity provides a unique tool for dissecting purine salvage pathways.

Parasitology Toxoplasma gondii Nucleotide Metabolism

Altered Xanthine Oxidase Kinetics in Genetic Variants: Implications for Thiopurine Toxicity Prediction

Kinetic characterization of 10 xanthine oxidase (XO) allelic variants revealed significant functional differences in their activity toward 6-thioxanthine. Four variants (Arg149Cys, Asn909Lys, Thr910Lys, Pro1150Arg) were completely inactive, while two others (Arg607Gln, Cys1318Tyr) exhibited reduced intrinsic clearance (CLint) by 55.5% and 64.7%, respectively, compared to wild-type XO [1]. This genetic variability in 6-thioxanthine metabolism directly impacts the inactivation of thiopurine drugs, providing a quantitative basis for personalized dosing strategies.

Pharmacogenomics Xanthine Oxidase Drug Metabolism

Validated Research and Industrial Application Scenarios for 6-Thioxanthine (2002-59-7) Based on Quantitative Evidence


Suicide Gene Therapy Vector Development and Validation

6-Thioxanthine serves as the essential prodrug for the gpt suicide gene system in experimental cancer gene therapy. The >120-fold selectivity index between gpt-transduced and parental glioma cells (ID50 4.1 µM vs. >500 µM) and the 80% reduction in intracerebral tumor volume in vivo position 6-thioxanthine as a critical reagent for developing and validating retroviral or other gpt-expressing vectors [1]. This application is particularly relevant for preclinical studies of glioma and other solid tumors where selective ablation of transduced cells is required.

Reference Standard for Thiopurine Pharmacogenomics and Drug Metabolism Studies

Given the significant impact of xanthine oxidase genetic variants on 6-thioxanthine clearance (up to 64.7% reduction in CLint for specific alleles), this compound is an indispensable reference standard for in vitro pharmacogenomic studies [2]. Researchers investigating inter-individual variability in 6-mercaptopurine metabolism and toxicity can use 6-thioxanthine to quantify XO activity in patient-derived samples or recombinant enzyme systems, thereby establishing genotype-phenotype correlations that inform personalized thiopurine dosing.

Parasitic Purine Salvage Pathway Dissection in Apicomplexa

The parasitostatic, non-cytocidal effect of 6-thioxanthine on Toxoplasma gondii provides a unique tool for studying purine nucleotide metabolism in this and related apicomplexan parasites (e.g., Plasmodium spp.) [3]. Its conversion to 6-thioxanthosine 5'-phosphate and subsequent inhibition of IMP dehydrogenase allows researchers to dissect the guanine nucleotide depletion pathway without the confounding cytocidal effects of 6-thioguanine nucleotides, making it a valuable reagent for target validation in antiparasitic drug discovery.

Thiopurine Metabolite Profiling and Analytical Method Development

As a key intermediate in the 6-mercaptopurine metabolic pathway, 6-thioxanthine is required as an authentic standard for developing and validating HPLC or LC-MS/MS methods that quantify thiopurine metabolites in biological matrices [4]. Its inclusion in multi-analyte panels is essential for accurate pharmacokinetic profiling of 6-MP therapy and for assessing the functional impact of co-administered xanthine oxidase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Thioxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.